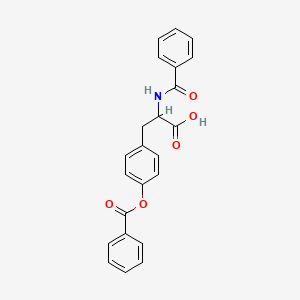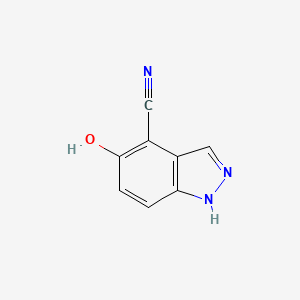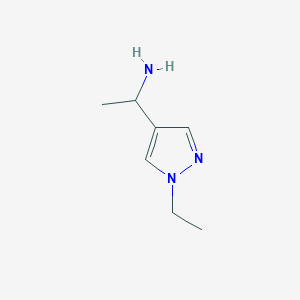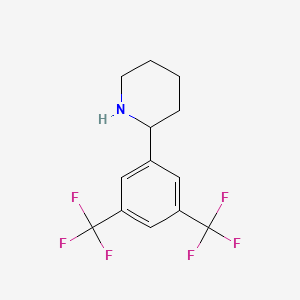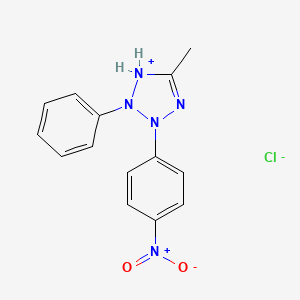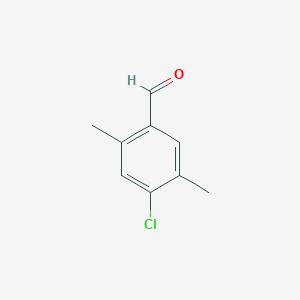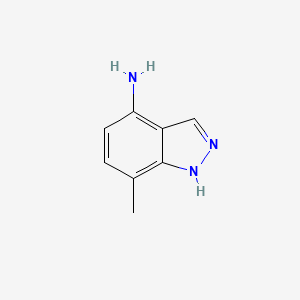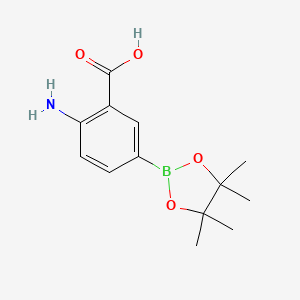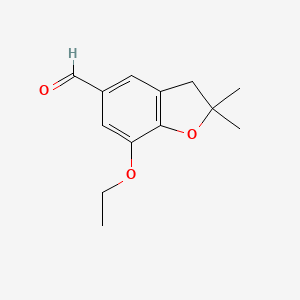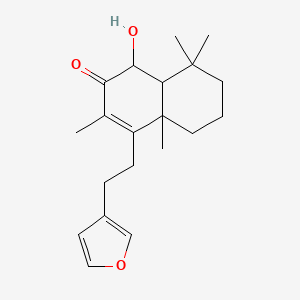
6alpha-Hydroxyhispanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha-Hydroxyhispanone is a naturally occurring compound with the molecular formula C20H28O3. It is known for its unique structure, which includes a hydroxyl group and a furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6alpha-Hydroxyhispanone can be synthesized through chemical synthesis or extracted from natural sources. One common synthetic route involves the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis. This process may include the use of advanced techniques such as chromatography and crystallization to purify the compound. The production methods are designed to maximize yield and ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6alpha-Hydroxyhispanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6alpha-Hydroxyhispanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6alpha-Hydroxyhispanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group plays a crucial role in its reactivity and ability to form hydrogen bonds with target molecules. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
6β-Hydroxyhispanone: Another hydroxylated hispanone with similar properties but different stereochemistry.
Hydroxyacetone: A simpler compound with a hydroxyl group and a ketone, used in various chemical reactions.
Uniqueness: 6alpha-Hydroxyhispanone is unique due to its specific structure, which includes a furan ring and a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,17-18,22H,5-7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSYXFTGTUODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC(C2C(C1=O)O)(C)C)C)CCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
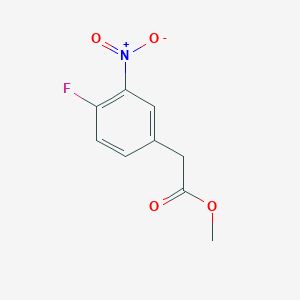
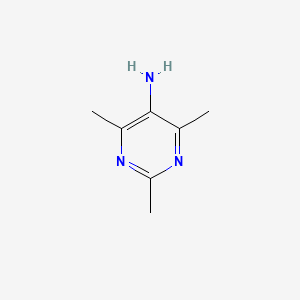
![6-(3,4-Dimethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1647765.png)
